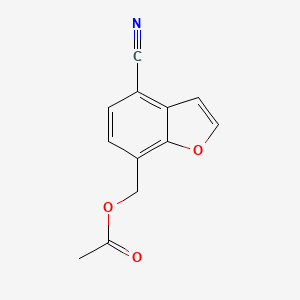
7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by their naphthalene core structure, which is a fused pair of benzene rings, with various substituents attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Halogenation: Introduction of chloro and fluoro groups onto a naphthalene precursor.
Cyclization: Formation of the dihydronaphthalenone core through intramolecular cyclization reactions.
Oxidation/Reduction: Adjusting the oxidation state of the intermediate compounds to achieve the desired ketone functionality.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions could convert the ketone group to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted naphthalenones, alcohols, and other derivatives.
Applications De Recherche Scientifique
7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action for 7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of chloro and fluoro groups could enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-1(2H)-one: Similar structure with a different position of the ketone group.
6,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one: Lacks the chloro substituent.
7-Chloro-3,4-dihydronaphthalen-2(1H)-one: Lacks the fluoro substituents.
Uniqueness
The unique combination of chloro and fluoro groups in 7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one may confer distinct chemical and biological properties, such as increased reactivity or enhanced biological activity, compared to similar compounds.
Propriétés
Formule moléculaire |
C10H7ClF2O |
|---|---|
Poids moléculaire |
216.61 g/mol |
Nom IUPAC |
7-chloro-6,8-difluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H7ClF2O/c11-9-8(12)3-5-1-2-6(14)4-7(5)10(9)13/h3H,1-2,4H2 |
Clé InChI |
IZXIXRKWPVSIMT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=C(C(=C2CC1=O)F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde](/img/structure/B13659929.png)
![N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide](/img/structure/B13659932.png)


![2-Bromo-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13659938.png)


![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]-](/img/structure/B13659949.png)





![8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13660001.png)
